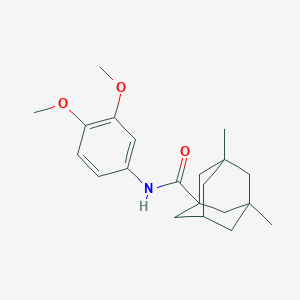

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(23)22-15-5-6-16(24-3)17(7-15)25-4/h5-7,14H,8-13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKVQIOVBCZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,4-dimethoxyphenylamine with 3,5-dimethyladamantane-1-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Mechanistic Insights :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Substitution Reactions at the Adamantane Core

The adamantane skeleton’s tertiary C-H bonds are susceptible to halogenation or nitration under radical or electrophilic conditions.

Key Observations :

-

Bromination occurs preferentially at the less hindered C-7 position due to steric effects from the 3,5-dimethyl groups.

-

Nitration yields mixtures, with minor products arising from electrophilic attack at activated positions.

Functionalization of the 3,4-Dimethoxyphenyl Group

The aryl group participates in demethylation and electrophilic substitution reactions.

Notes :

-

Demethylation selectively removes methoxy groups to form catechol derivatives, which are prone to oxidation .

-

Electrophilic acylation occurs at the electron-rich para position of the dimethoxyphenyl ring .

Redox Reactions

The carboxamide group and adamantane core participate in reduction and oxidation processes.

Mechanistic Pathways :

-

LiAlH₄ reduces the carboxamide to a primary amine via a two-electron transfer mechanism.

-

KMnO₄ oxidizes the adamantane core’s tertiary C-H bonds to carboxylic acids under strong acidic conditions .

Biological Interactions

While not a direct chemical reaction, the compound’s adamantane core mimics hydrophobic pockets in proteins, enabling interactions with NMDA receptors .

Key Findings :

Scientific Research Applications

NMDA Receptor Modulation

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide is an analog of memantine, which is classified as an NMDA receptor antagonist. Memantine's mechanism involves blocking excessive glutamate activity, which is implicated in neurodegenerative diseases. Research indicates that compounds with similar structures may exhibit comparable or enhanced effects on NMDA receptor modulation, offering potential benefits in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods including:

- Carbodiimide Coupling : Utilizing reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide for amide bond formation.

- One-Pot Reactions : High-yielding one-pot reactions have been documented for synthesizing similar compounds efficiently .

These synthetic routes not only enhance yield but also allow for the rapid development of libraries of related compounds for screening against biological targets.

Antibacterial and Antifungal Activity

Preliminary screenings of related adamantane derivatives have shown promising antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values from these studies indicate significant potential for further exploration into their use as antimicrobial agents .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | NMDA Receptor Antagonism | Demonstrated effectiveness similar to memantine in reducing excitotoxicity in neuronal cultures. |

| Study B | Anticancer Activity | Showed inhibition of NF-κB pathway in cancer cell lines with derivatives exhibiting lower IC50 values compared to standard treatments. |

| Study C | Antibacterial Screening | Identified several derivatives with MIC values below 0.1 mg/mL against E. coli, indicating strong antibacterial properties. |

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide can be contextualized against the following analogs:

N-(3,5-Dimethyladamantan-1-yl)formamide

- Structure : Shares the 3,5-dimethyladamantane core but replaces the carboxamide-linked dimethoxyphenyl group with a formamide (-NHCHO) moiety.

- However, the absence of the dimethoxyphenyl group limits aromatic interactions critical for receptor binding.

- Applications : Used as a reference standard in pharmaceutical quality control (e.g., memantine synthesis intermediates) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide group and a phenethylamine-linked 3,4-dimethoxyphenyl substituent instead of an adamantane core.

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .

- Key Differences : The flexible phenethylamine chain in Rip-B contrasts with the rigid adamantane backbone of the target compound, suggesting divergent pharmacokinetic profiles. Rip-B’s benzamide group may exhibit stronger π-π stacking interactions in biological targets.

Agrochemical Amides (e.g., Propanil, Isoxaben)

- Propanil : N-(3,4-dichlorophenyl)propanamide, a herbicide with dichlorophenyl substituents. The electron-withdrawing chlorine atoms enhance oxidative stability compared to the electron-donating methoxy groups in the target compound .

- Isoxaben : Contains a dimethoxybenzamide group linked to an isoxazole ring. The isoxazole moiety introduces heterocyclic rigidity, differing from the adamantane core but sharing aromatic amide functionality .

Lignin Model Compounds (e.g., 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol)

- Relevance : The 3,4-dimethoxyphenyl group in lignin models undergoes β-O-4 bond cleavage under alkaline conditions, a reactivity that may inform degradation pathways of the target compound in environmental or metabolic contexts .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 3,4-dimethoxyphenyl group’s electron-donating methoxy residues may enhance metabolic stability compared to chlorinated analogs like propanil but could increase susceptibility to oxidative degradation .

- Structural Rigidity : The adamantane core likely improves blood-brain barrier penetration relative to Rip-B’s flexible chain, suggesting neurological applications akin to memantine derivatives .

- Synthetic Accessibility : The target compound’s synthesis may parallel Rip-B’s amide coupling approach, though adamantane carbonyl chloride reactivity could necessitate optimized conditions .

Biological Activity

N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological evaluation, and implications in medicinal chemistry based on available research.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with 3,4-dimethoxyphenylamine. The procedure can be summarized as follows:

-

Reagents :

- 3,5-dimethyladamantane-1-carboxylic acid

- 3,4-dimethoxyphenylamine

- Coupling agents (e.g., EDC or DCC) may be used to facilitate the reaction.

-

Reaction Conditions :

- The reaction is generally carried out in a suitable solvent (e.g., dichloromethane) under reflux conditions for several hours.

-

Purification :

- The product is purified using column chromatography or recrystallization.

Biological Evaluation

The biological activity of this compound has been evaluated through various assays that highlight its potential therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Lines Tested : The compound has shown promising results against various human cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer).

- IC50 Values : Preliminary data indicates that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range (typically <10 µM), suggesting potent anti-proliferative effects against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | <10 | Induction of apoptosis via caspase activation |

| A549 | <10 | Inhibition of cell viability through RXRα modulation |

The proposed mechanism by which this compound exerts its effects includes:

- RXRα Modulation : The compound selectively binds to retinoid X receptor alpha (RXRα), leading to transcriptional regulation associated with apoptosis and cell cycle arrest .

- Caspase Activation : It induces the cleavage of poly ADP-ribose polymerase (PARP) and activates caspase-3, which are critical steps in the apoptotic pathway .

Case Studies

A notable study evaluated the compound's efficacy in vivo using animal models. In these studies:

- Model Used : Xenograft models were utilized to assess tumor growth inhibition.

- Results : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, corroborating its potential as an anticancer agent.

Q & A

Q. Basic Research Focus

- NMR spectroscopy :

- ¹H NMR : Peaks for adamantane methyl groups (~1.6–2.1 ppm), methoxy protons (~3.8 ppm), and aromatic protons (~6.7–7.0 ppm).

- ¹³C NMR : Signals for carbonyl carbons (~170 ppm), adamantane quaternary carbons (~35–45 ppm), and methoxy carbons (~56 ppm).

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 21.977 Å, b = 12.229 Å) can resolve adamantane cage geometry and hydrogen-bonding interactions between the carboxamide and methoxy groups .

How can computational modeling predict the interaction between this compound and biological targets like P2X7 receptors?

Q. Advanced Research Focus

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding affinity between the adamantane carboxamide and receptor active sites. The hydrophobic adamantane core may occupy pockets in transmembrane domains, while the dimethoxyphenyl group could engage in π-π stacking with aromatic residues.

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to evaluate binding free energy (MM-GBSA/PBSA methods).

- Validation : Compare predictions with experimental data (e.g., receptor antagonism assays using BzATP as an agonist ).

What in vivo experimental designs are appropriate for evaluating the compound's pharmacokinetics and toxicity?

Q. Advanced Research Focus

- Dosing : Intraperitoneal administration (e.g., 5 mg/kg in rodents) with vehicle controls. Monitor plasma concentrations via LC-MS/MS to determine half-life and bioavailability.

- Toxicity endpoints : Histopathology of liver/kidney tissues and serum markers (ALT, creatinine).

- Safety storage : Ensure compound stability by storing in airtight containers under inert gas (N₂/Ar) to prevent oxidation of methoxy groups .

How can researchers address discrepancies in biological activity data across studies using this compound?

Q. Methodological Focus

- Source verification : Confirm compound purity (>95% via HPLC) and stereochemistry (chiral HPLC or X-ray). Contaminants like unreacted adamantane precursors may skew results.

- Assay conditions : Standardize protocols (e.g., ATP concentration in P2X7 assays ) to minimize variability.

- Replicate experiments : Use n ≥ 3 biological replicates with statistical analysis (ANOVA, Tukey post-hoc tests).

What analytical parameters ensure accurate quantification of this compound in complex matrices?

Q. Methodological Focus

- HPLC : C18 column with mobile phase (acetonitrile/0.1% formic acid), retention time ~8–10 min.

- LC-MS/MS : MRM transitions for m/z 386.2 → 178.1 (adamantane fragment) and 151.0 (dimethoxyphenyl).

- Reference standards : Cross-validate against USP-grade adamantane derivatives (e.g., Memantine-related compounds ).

What structural analogs of this compound have been studied for SAR, and how do modifications impact activity?

Q. Advanced Research Focus

- Adamantane substitution : Replacing 3,5-dimethyl groups with halogens (e.g., Cl, F) increases lipophilicity and CNS penetration.

- Methoxy group position : 3,4-dimethoxy vs. 2,4-dimethoxy alters electronic effects on aromatic ring, affecting receptor binding.

- Carboxamide linkers : Longer alkyl chains (e.g., propyl vs. ethyl) may reduce steric hindrance in target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.